molecular formula C6H3N5O B13024395 5-Cyano-3H-imidazo[5,1-f][1,2,4]triazin-4-one

5-Cyano-3H-imidazo[5,1-f][1,2,4]triazin-4-one

Cat. No.: B13024395
M. Wt: 161.12 g/mol
InChI Key: IUWQJVNQKRHPFT-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo-triazine core, making it a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with a suitable nitrile compound under acidic or basic conditions to form the desired imidazo-triazine core . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 4-Oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile is unique due to its specific imidazo-triazine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a lead compound in drug development highlight its significance in medicinal chemistry .

Properties

Molecular Formula

C6H3N5O

Molecular Weight

161.12 g/mol

IUPAC Name

4-oxo-3H-imidazo[5,1-f][1,2,4]triazine-5-carbonitrile

InChI

InChI=1S/C6H3N5O/c7-1-4-5-6(12)8-2-10-11(5)3-9-4/h2-3H,(H,8,10,12)

InChI Key

IUWQJVNQKRHPFT-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C=NC(=C2C(=O)N1)C#N

Origin of Product

United States

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